N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidinone ring, a nitrobenzamide moiety, and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the methyl and oxopiperidinyl groups. The reaction conditions often include the use of sodium chlorite for oxidation and mild temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and slurry filtration, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form lactams.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used for the oxidation of the piperidinone ring.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron powder can reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups introduced at specific positions on the aromatic rings.
Scientific Research Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action can include inhibition of coagulation factors, modulation of receptor activity, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.
Rivaroxaban: Another FXa inhibitor with structural similarities to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide.
Ticagrelor: A platelet aggregation inhibitor with a related chemical framework.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-12-14(9-10-16(13)21-11-5-4-8-18(21)23)20-19(24)15-6-2-3-7-17(15)22(25)26/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPBNPIIJTYHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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